Fluvoxamine, (Z)-

Catalog No.
S630332
CAS No.
89035-92-7
M.F
C15H21F3N2O2
M. Wt
318.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluvoxamine, (Z)-

CAS Number

89035-92-7

Product Name

Fluvoxamine, (Z)-

IUPAC Name

2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine

Molecular Formula

C15H21F3N2O2

Molecular Weight

318.33 g/mol

InChI

InChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3/b20-14+

InChI Key

CJOFXWAVKWHTFT-XSFVSMFZSA-N

SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F

Isomeric SMILES

COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F

Fluvoxamine, (Z)-, is a medication primarily used to treat major depressive disorder and obsessive-compulsive disorder (OCD) . However, its potential applications extend beyond these established uses, with ongoing research exploring its effects in various scientific fields.

Neurodegenerative Diseases

One area of investigation focuses on the potential benefits of Fluvoxamine, (Z)-, in neurodegenerative diseases like multiple sclerosis (MS). Studies suggest that it may offer neuroprotective and regenerative properties.

  • Oligodendrogenesis and Demyelination: Research on animal models of MS indicates that Fluvoxamine, (Z)-, can stimulate the production of oligodendrocytes, cells responsible for producing myelin, the protective sheath around nerve fibers. This effect, combined with its anti-inflammatory properties, could potentially promote remyelination and improve neurological function in MS patients Nature Journal: .

Other Areas of Research

While research is still ongoing and conclusive evidence is lacking, Fluvoxamine, (Z)-, is being investigated for its potential role in:

  • COVID-19 prevention and treatment: Some studies suggest that Fluvoxamine, (Z)-, may reduce the severity and duration of COVID-19 symptoms, although further research is needed to confirm these findings The Lancet).
  • Anxiety disorders: Preliminary research suggests Fluvoxamine, (Z)-, may be effective in treating specific anxiety disorders, such as social anxiety disorder, but more robust studies are needed National Institutes of Health.
  • Other mental health conditions: Ongoing research is exploring the potential use of Fluvoxamine, (Z)-, in treating other mental health conditions, such as bipolar disorder and eating disorders. However, conclusive data is currently limited.

Fluvoxamine, specifically the (Z)-isomer, is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of obsessive-compulsive disorder and depression. Its chemical structure is characterized by the formula C₁₅H₂₁F₃N₂O₂, featuring a trifluoromethyl group and an oxime O-ether linkage, which contribute to its pharmacological properties . The compound enhances serotonin levels in the brain by inhibiting the reuptake of serotonin at the sodium-dependent serotonin transporter, thereby improving mood and anxiety symptoms .

Fluvoxamine's mechanism of action involves inhibiting the reuptake of serotonin by presynaptic neurons in the central nervous system []. This increased serotonin availability is believed to contribute to its therapeutic effects in treating OCD and depression [].

Fluvoxamine is generally well-tolerated, but common side effects include nausea, diarrhea, insomnia, and sexual dysfunction []. In rare cases, it may cause serotonin syndrome, a potentially life-threatening condition []. Fluvoxamine can also interact with other medications, so it's crucial to disclose all medications to a healthcare professional before starting Fluvoxamine [].

, particularly in its metabolism. It is primarily metabolized in the liver through O-demethylation, involving cytochrome P450 enzymes such as CYP2D6 and CYP1A2, with minor contributions from CYP3A4 and CYP2C19 . Notably, fluvoxamine is photounstable; exposure to UV light can lead to photoisomerization into its (E)-isomer, indicating that light can significantly affect its stability and efficacy .

The primary mechanism of action for fluvoxamine involves blocking the reuptake of serotonin, which enhances serotonergic neurotransmission. Additionally, fluvoxamine exhibits strong activity at the sigma-1 receptor, which plays a role in neuroprotection and anti-inflammatory responses . This receptor's modulation suggests potential therapeutic applications beyond mood disorders, including neurodegenerative conditions and inflammation-related diseases.

Fluvoxamine can be synthesized through various methods involving multiple steps. A common approach includes:

  • Formation of the oxime: Reacting appropriate ketones with hydroxylamine to form oxime intermediates.
  • Alkylation: Introducing alkyl groups to form the desired side chains.
  • Trifluoromethylation: Employing trifluoromethylating agents to incorporate the trifluoromethyl group into the aromatic ring.

These steps are generally performed under controlled conditions to optimize yield and purity .

Fluvoxamine is primarily indicated for:

  • Obsessive-Compulsive Disorder: It is effective in reducing compulsive behaviors and intrusive thoughts.
  • Depression: Used as an antidepressant to alleviate symptoms of major depressive disorder.
  • Anxiety Disorders: It has shown efficacy in treating generalized anxiety disorder and social anxiety disorder.

Emerging studies also suggest potential applications in treating COVID-19 due to its anti-inflammatory properties and effects on immune modulation .

Fluvoxamine has significant interactions with various medications due to its influence on cytochrome P450 enzymes. For example:

  • It can increase plasma levels of benzodiazepines metabolized by CYP2C19, leading to heightened sedative effects.
  • Co-administration with olanzapine may double olanzapine's plasma concentration, necessitating careful monitoring to avoid toxicity .
  • The drug also interacts with nonsteroidal anti-inflammatory drugs and other psychotropic medications, emphasizing the need for caution in polypharmacy scenarios .

Fluvoxamine shares its classification as an SSRI with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructurePrimary UseUnique Features
FluoxetineC₁₇H₁₈F₃NDepression, OCDStronger affinity for serotonin receptors; longer half-life
SertralineC₁₈H₂₂F₂N₄ODepression, PTSDFewer drug interactions; broader therapeutic range
ParoxetineC₁₉H₂₁F₃NDepression, anxiety disordersSignificant anticholinergic effects; weight gain potential
CitalopramC₁₈H₂₃BrN₂ODepressionMinimal drug interactions; lower risk of withdrawal symptoms

Fluvoxamine is unique among SSRIs due to its pronounced activity at the sigma-1 receptor and its specific application in obsessive-compulsive disorder treatment. Its distinct metabolic pathway also differentiates it from other SSRIs, influencing both efficacy and side effect profiles .

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

318.15551240 g/mol

Monoisotopic Mass

318.15551240 g/mol

Heavy Atom Count

22

Melting Point

120-121.5 °C

UNII

O4L1XPO44W

Related CAS

61718-82-9 (maleate)

Drug Indication

Indicated predominantly for the management of depression and for Obsessive Compulsive Disorder (OCD). Has also been used in the management of bulimia nervosa.
FDA Label

Livertox Summary

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used in the therapy of obsessive-compulsive disorder. Fluvoxamine therapy can be associated with transient asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent acute liver injury.

Drug Classes

Antidepressant Agents

Mechanism of Action

The exact mechanism of action of fluvoxamine has not been fully determined, but appears to be linked to its inhibition of CNS neuronal uptake of serotonin. Fluvoxamine blocks the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane, enhancing the actions of serotonin on 5HT1A autoreceptors. Studies have also demonstrated that fluvoxamine has virtually no affinity for α1- or α2-adrenergic, β-adrenergic, muscarinic, dopamine D2, histamine H1, GABA-benzodiazepine, opiate, 5-HT1, or 5-HT2 receptors, despite having an affinity for binding to σ1 receptors.

Other CAS

89035-92-7

Absorption Distribution and Excretion

Well absorbed, bioavailability of fluvoxamine maleate is 53%.
Nine metabolites were identified following a 5 mg radio labelled dose of fluvoxamine maleate, constituting approximately 85% of the urinary excretion products of fluvoxamine. The main human metabolite was fluvoxamine acid which, together with its N-acetylated analog, accounted for about 60% of the urinary excretion products. Approximately 2% of fluvoxamine was excreted in urine unchanged. Following a 14C-labelled oral dose of fluvoxamine maleate (5 mg), an average of 94% of drug-related products was recovered in the urine within 71 hours.
25 L/kg.

Metabolism Metabolites

Fluvoxamine is metabolized extensively by the liver.
Fluvoxamine has known human metabolites that include Fluvoxamino alcohol.
Hepatic Route of Elimination: The main human metabolite was fluvoxamine acid which, together with its N-acetylated analog, accounted for about 60% of the urinary excretion products. Approximately 2% of fluvoxamine was excreted in urine unchanged. Following a 14C-labelled oral dose of fluvoxamine maleate (5 mg), an average of 94% of drug-related products was recovered in the urine within 71 hours. Half Life: 15.6 hours

Wikipedia

Fluvoxamine
Lanthionine

Biological Half Life

15.6 hours.

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15

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